molecular formula C15H14N2O4S B12209744 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid

4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid

Cat. No.: B12209744
M. Wt: 318.3 g/mol
InChI Key: WANHXZXHXGGADO-UHFFFAOYSA-N
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Description

4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid is a complex organic compound that features a combination of furan, thiophene, pyrazole, and butyric acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.

    Introduction of furan and thiophene rings: These heterocycles can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the butyric acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the butyric acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the furan, thiophene, and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-pentanoic acid
  • 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-hexanoic acid

Uniqueness

The uniqueness of 4-(3-Furan-2-yl-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl)-4-oxo-butyric acid lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

4-[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C15H14N2O4S/c18-14(5-6-15(19)20)17-11(13-4-2-8-22-13)9-10(16-17)12-3-1-7-21-12/h1-4,7-8,11H,5-6,9H2,(H,19,20)

InChI Key

WANHXZXHXGGADO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CCC(=O)O)C3=CC=CS3

Origin of Product

United States

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